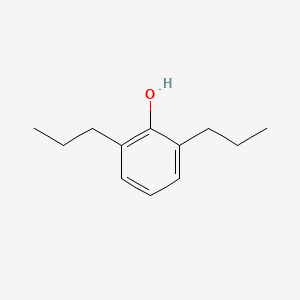

2,6-Dipropylphenol

Übersicht

Beschreibung

2,6-Dipropylphenol is an organic compound with the molecular formula C12H18O. It is a substituted phenol, characterized by the presence of two propyl groups attached to the benzene ring at the 2 and 6 positions. This compound is known for its hydrophobic nature and is used in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dipropylphenol typically involves the alkylation of phenol with propyl halides in the presence of a strong base. One common method is the Friedel-Crafts alkylation, where phenol reacts with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow processes. This method allows for better control over reaction conditions and improved safety. The process involves a two-step procedure: a double Friedel-Crafts alkylation followed by a decarboxylation step .

Analyse Chemischer Reaktionen

Types of Reactions: 2,6-Dipropylphenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: It can be reduced to form the corresponding alcohols.

Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.

Major Products:

Oxidation: Quinones.

Reduction: Alcohols.

Substitution: Nitro, sulfonyl, and halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

2,6-Dipropylphenol has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: It is studied for its antioxidant properties and its ability to scavenge free radicals.

Industry: It is used in the production of various pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Wirkmechanismus

The primary mechanism of action of 2,6-Dipropylphenol, particularly in its role as an anesthetic (propofol), involves the potentiation of the inhibitory function of the neurotransmitter gamma-aminobutyric acid (GABA) through GABA-A receptors. This action results in the enhancement of the inhibitory effects of GABA, leading to sedation and hypnosis .

Vergleich Mit ähnlichen Verbindungen

2,6-Diisopropylphenol (Propofol): Known for its use as an anesthetic.

2,6-Diethylphenol: Similar structure but with ethyl groups instead of propyl groups.

2,6-Dimethylphenol: Contains methyl groups instead of propyl groups.

Uniqueness: 2,6-Dipropylphenol is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. Its hydrophobic nature and ability to act as an antioxidant make it valuable in various applications, particularly in medicine as an anesthetic agent .

Biologische Aktivität

2,6-Dipropylphenol, commonly known as propofol, is a widely used intravenous anesthetic agent with a range of biological activities beyond its anesthetic properties. This article delves into its biological activity, including its effects on cellular mechanisms, antioxidant properties, and potential therapeutic applications.

Overview of this compound

This compound is characterized by its rapid onset and short duration of action when used as an anesthetic. It is primarily administered intravenously and is known for producing smooth and rapid anesthesia across various species, including humans. The compound has a therapeutic index that indicates a relatively safe profile for clinical use.

1. Anesthetic Properties

This compound is primarily recognized for its anesthetic properties. Studies have shown that it can induce anesthesia in various animal models with minimal side effects:

- Dosage and Efficacy : The effective dose (HD50) for inducing anesthesia in mice is approximately 13.5 mg/kg, while the lethal dose (LD50) is around 56 mg/kg, giving it a therapeutic ratio of 4.14 .

- Rapid Induction : Anesthesia can be achieved within one minute of administration, lasting from three to twenty-five minutes depending on the species and dosage .

2. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties:

- Mechanism : It acts by scavenging free radicals, forming phenoxyl radicals in the process. This property is similar to that of alpha-tocopherol (vitamin E), suggesting a potential role in reducing oxidative stress .

- Clinical Implications : The antioxidant effects may contribute to the neuroprotective properties observed during anesthesia, potentially mitigating neuronal damage caused by oxidative stress during surgical procedures .

3. Cytotoxic Effects and Cancer Research

Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines:

- Caspase Activation : In vitro studies using T24 bladder cancer cells showed that treatment with this compound resulted in increased activation of caspase-3, indicating induction of apoptosis .

- Concentration-Dependent Effects : The compound demonstrated selective cytotoxicity against HeLa cancer cells with IC50 values indicating significant anti-cancer activity at low concentrations (3 to 8 μg/ml) .

4. Mechanistic Insights

The biological activity of this compound extends to various cellular mechanisms:

- Calcium Regulation : It has been shown to inhibit calcium entry in muscle cells while increasing calcium sensitivity in cardiac myocytes . This dual action may have implications for cardiac function during anesthesia.

- Protein Kinase C Stimulation : Propofol stimulates protein kinase C pathways which may play a role in modulating apoptosis and cellular signaling pathways .

5. Summary of Findings

The following table summarizes key findings regarding the biological activity of this compound:

Eigenschaften

IUPAC Name |

2,6-dipropylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-3-6-10-8-5-9-11(7-4-2)12(10)13/h5,8-9,13H,3-4,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAILKKRDWBJCNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=CC=C1)CCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

38298-05-4 | |

| Details | Compound: Phenol, 2,6-dipropyl-, homopolymer | |

| Record name | Phenol, 2,6-dipropyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38298-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10216458 | |

| Record name | Phenol, 2,6-dipropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6626-32-0 | |

| Record name | 2,6-Dipropylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6626-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dipropylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006626320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC59848 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59848 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,6-dipropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-DIPROPYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQ8M7865LA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.